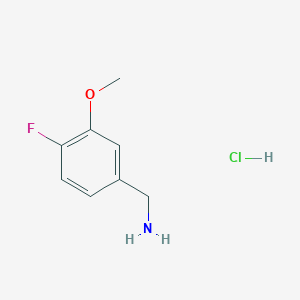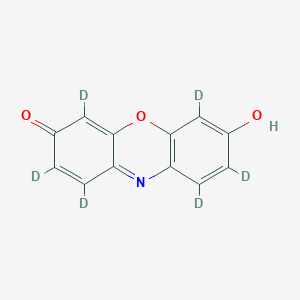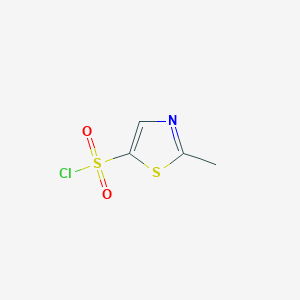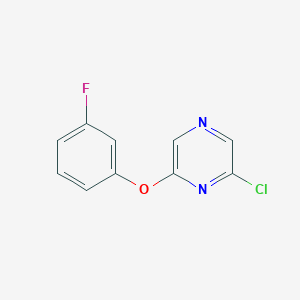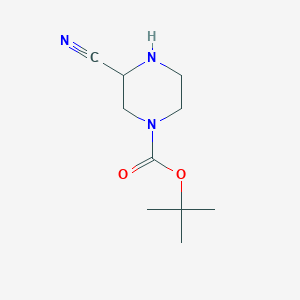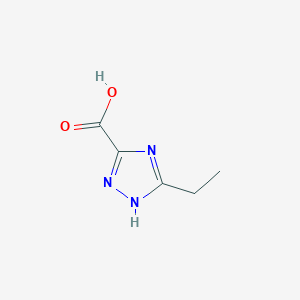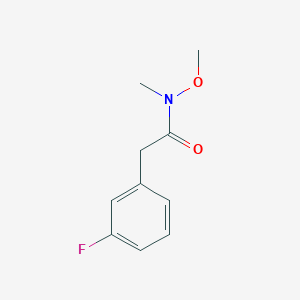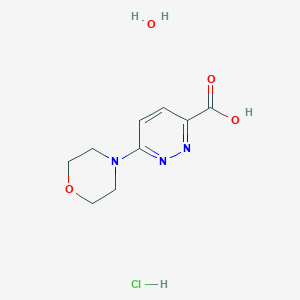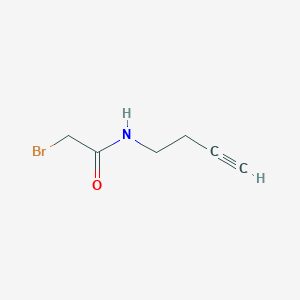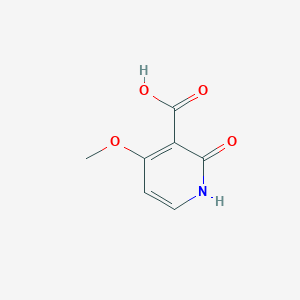
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Descripción general
Descripción
1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Synthesis Analysis
A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold .Molecular Structure Analysis
The ring system of oxadiazoles consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles can be synthesized through various methods, including cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Design and Synthesis
The 1,3,4-oxadiazole ring, a component of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde, is a prominent scaffold in medicinal chemistry due to its presence in several pharmaceuticals . This compound can be used to design and synthesize new drugs with potential antibacterial, antiviral, and anticancer properties. Its structural versatility allows for the creation of diverse molecules that can interact with various biological targets.
Agriculture: Pesticides and Herbicides
Compounds containing the 1,3,4-oxadiazole moiety have shown significant activity as herbicides, insecticides, and fungicides . The ethyl group in the 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde could be modified to enhance these properties, potentially leading to the development of new agricultural chemicals that protect crops from pests and diseases.
Material Science: OLEDs and Optoelectronic Devices
The oxadiazole derivatives are promising materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their excellent electron-transporting and emitting properties . The benzaldehyde group in the compound could be utilized to fine-tune the electronic properties for specific applications in this field.
High-Pressure Gas Separation Membranes
The structural rigidity and chemical stability of 1,3,4-oxadiazoles make them suitable for creating membranes used in high-pressure mixed-gas separation . These membranes can be crucial for industrial processes that require the separation of gases like carbon dioxide from natural gas.
Corrosion Inhibitors
1,3,4-Oxadiazole derivatives have been identified as effective corrosion inhibitors, particularly in metal protection . The specific compound could be explored for its potential to prevent corrosion in various industrial applications, thereby extending the life of metal components and structures.
Metal Ion Sensors
The ability of 1,3,4-oxadiazole compounds to act as ligands for metal ions can be harnessed in the development of sensors for detecting metal ions in environmental and biological samples . The ethyl and benzaldehyde groups in 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde might provide selectivity and sensitivity enhancements for such sensors.
Mecanismo De Acción
While the specific mechanism of action for “4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde” is not available, oxadiazoles in general have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor , and cathepsin K inhibitor antioxidant properties.
Propiedades
IUPAC Name |
4-(5-ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-10-12-13-11(15-10)9-5-3-8(7-14)4-6-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCQSPCAXCEKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B1442357.png)


